molecular formula C6H10O3 B103260 Methyl 3-hydroxy-2-methylenebutyrate CAS No. 18020-65-0

Methyl 3-hydroxy-2-methylenebutyrate

Cat. No. B103260
CAS RN: 18020-65-0
M. Wt: 130.14 g/mol
InChI Key: VLCAYQIMSMPEBW-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-2-methylenebutyrate” is also known as “Methyl 2-(1-hydroxyethyl)acrylate”. It has a linear formula of CH3CH(OH)C(=CH2)CO2CH3 . The CAS Number is 18020-65-0 .


Synthesis Analysis

There are several methods for synthesizing “Methyl 3-hydroxy-2-methylenebutyrate”. For instance, short-chain alcohol dehydrogenases from Burkholderia gladioli have shown potential in the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate . Another method involves the polymerization of 3H2MB by PHA synthase derived from Aeromonas caviae .


Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxy-2-methylenebutyrate” is represented by the SMILES string COC(=O)C(=C)C©O . The InChI is 1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h5,7H,1H2,2-3H3 .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-2-methylenebutyrate” is a liquid at room temperature. It has a refractive index of n20/D 1.452 (lit.) . Its boiling point is 91 °C/20 mmHg (lit.) , and its density is 1.071 g/mL at 25 °C (lit.) . The compound is stored at 2-8°C .

Scientific Research Applications

Polymer/Macromolecule Research

Methyl 3-hydroxy-2-methylenebutyrate is categorized as a polymer/macromolecule . It could be used in the synthesis of various polymers and macromolecules, which have a wide range of applications in materials science, including the creation of plastics, resins, and other materials.

Repellency Coating

This compound could potentially be used in the manufacturing of repellency coatings . These coatings can be applied to various surfaces to repel water, oil, dirt, and other substances, making them useful in a variety of industries, from textiles to electronics.

Lubrication Coating

Methyl 3-hydroxy-2-methylenebutyrate could also be used in the production of lubrication coatings . These coatings reduce friction between surfaces, which can extend the life of mechanical parts and improve efficiency in machinery and equipment.

Particle Modification Coating

This compound could be used in particle modification coatings . These coatings can alter the surface properties of particles, which can be useful in a variety of scientific and industrial applications, such as improving the dispersion of nanoparticles in a medium.

Adhesion Promotion Coating

Methyl 3-hydroxy-2-methylenebutyrate could be used in adhesion promotion coatings . These coatings can improve the adhesion of paints, inks, and other coatings to various surfaces, which can be important in many industries, including automotive, aerospace, and electronics.

Fluorescent Coating

This compound could potentially be used in the production of fluorescent coatings . These coatings emit light when exposed to certain types of radiation, and can be used in a variety of applications, including signage, safety equipment, and scientific research.

Safety And Hazards

“Methyl 3-hydroxy-2-methylenebutyrate” is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has a flash point of 43 °C (closed cup) . The signal word for this compound is “Warning”, and the hazard statement is H226 .

properties

IUPAC Name

methyl 3-hydroxy-2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h5,7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCAYQIMSMPEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-2-methylenebutyrate

CAS RN

18020-65-0
Record name Methyl 3-hydroxy-2-methylen-butanoat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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